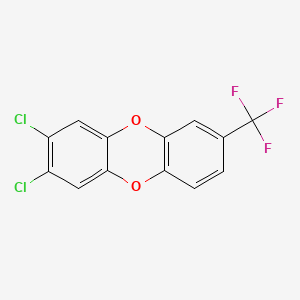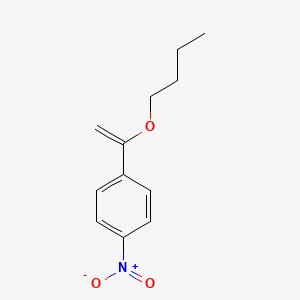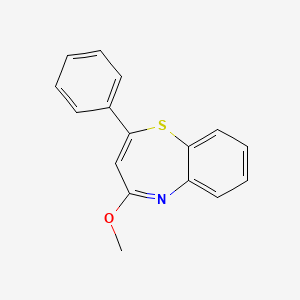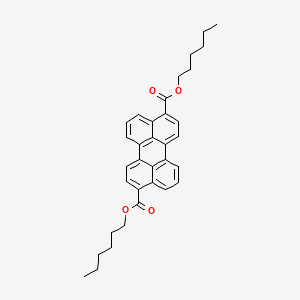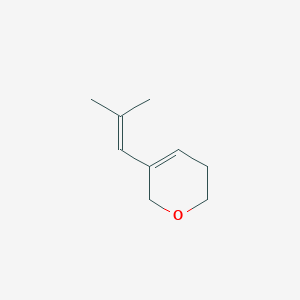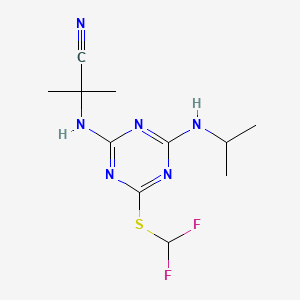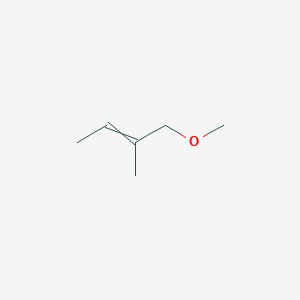
2-Butene, 1-methoxy-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butene, 1-methoxy-2-methyl- is an organic compound with the molecular formula C6H12O It is a derivative of butene, where a methoxy group and a methyl group are attached to the second carbon of the butene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butene, 1-methoxy-2-methyl- can be achieved through several methods. One common approach involves the reaction of 2-methyl-2-butene with methanol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the acid catalyst facilitating the addition of the methoxy group to the butene.
Industrial Production Methods
Industrial production of 2-Butene, 1-methoxy-2-methyl- often involves the dehydrogenation of isopentane followed by liquid-phase isomerization. This process is typically carried out using sulfonic acid cation exchangers and distillation to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butene, 1-methoxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alkanes or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
Oxidation: Produces carbonyl compounds such as aldehydes and ketones.
Reduction: Yields alkanes or alcohols.
Substitution: Results in the formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Butene, 1-methoxy-2-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Wirkmechanismus
The mechanism of action of 2-Butene, 1-methoxy-2-methyl- involves its interaction with various molecular targets. For example, in oxidation reactions, the compound undergoes electrophilic attack by oxidizing agents, leading to the formation of carbocation intermediates. These intermediates then react with nucleophiles to form the final products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-2-butene: Shares a similar structure but lacks the methoxy group.
2-Methyl-1-butene: Another isomer with a different arrangement of the double bond and substituents.
1-Methoxy-2-methylpropane: Similar in having a methoxy group but differs in the carbon chain structure.
Uniqueness
2-Butene, 1-methoxy-2-methyl- is unique due to the presence of both a methoxy group and a methyl group on the butene chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
99349-19-6 |
|---|---|
Molekularformel |
C6H12O |
Molekulargewicht |
100.16 g/mol |
IUPAC-Name |
1-methoxy-2-methylbut-2-ene |
InChI |
InChI=1S/C6H12O/c1-4-6(2)5-7-3/h4H,5H2,1-3H3 |
InChI-Schlüssel |
WHATVSMTILGUIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


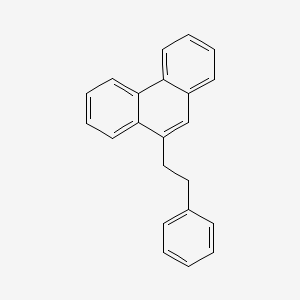



![Bis{4-[(naphthalen-1-yl)oxy]phenyl}methanone](/img/structure/B14338645.png)
![2-Heptynoic acid, 7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester](/img/structure/B14338657.png)
